2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505081
InChI: InChI=1S/C8H5NO3/c10-6-4-7(11)12-8-5(6)2-1-3-9-8/h1-3H,4H2
SMILES:
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione

CAS No.:

Cat. No.: VC17505081

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione -

Specification

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name pyrano[2,3-b]pyridine-2,4-dione
Standard InChI InChI=1S/C8H5NO3/c10-6-4-7(11)12-8-5(6)2-1-3-9-8/h1-3H,4H2
Standard InChI Key FKXLWERUVHBVNR-UHFFFAOYSA-N
Canonical SMILES C1C(=O)C2=C(N=CC=C2)OC1=O

Introduction

Chemical Identity and Structural Characteristics

2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione (CAS No. 147167-23-5) is a bicyclic compound with the molecular formula C₈H₅NO₃ and a molecular weight of 163.13 g/mol . The structure comprises a pyran ring fused to a pyridine moiety, with ketone groups at positions 2 and 4 (Fig. 1). Its IUPAC name derives from the pyrano[2,3-b]pyridine backbone, where the "2,3-b" notation indicates the fusion positions between the pyran and pyridine rings.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol
Purity≥97% (HPLC)
Key Functional GroupsTwo ketones, one pyran oxygen

Spectroscopic analyses, including IR and ¹H-NMR, confirm the presence of carbonyl stretches at 1752–1695 cm⁻¹ and aromatic proton signals between δ 7.34–11.27 ppm . The compound’s planar structure facilitates π-π stacking interactions, a feature exploited in its role as a pharmacophore .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

Copper(II) acetate-catalyzed MCRs enable efficient synthesis of pyrano-pyridine-diones. For example, 4-aminocoumarin reacts with 6-methyl-2H-pyran-2,4(3H)-dione and aldehydes in water, yielding chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-diones with isolated yields of 75–92% . This method emphasizes sustainability through aqueous conditions and low catalyst loading (10 mol%) .

Ammonium Acetate-Mediated Cyclization

Eco-friendly formal [3 + 3] cycloadditions between 4H-chromene-3-carbaldehydes and cyclic 1,3-dicarbonyl compounds produce pyrano[2,3-b]pyrans. Ammonium acetate acts as a dual acid-base catalyst, enabling Knoevenagel condensation and 6π-electrocyclization steps . Reaction reversibility was confirmed via Gibbs free energy calculations (ΔG ≈ −5.2 kcal/mol) .

PARP-1 Inhibitor Analogues

Pyrano[2,3-d]pyrimidine-2,4-diones, structurally related to the target compound, are synthesized via condensation of 3-amino-1-(2,5-dinitrophenyl) intermediates with formamide or carbon disulfide . These derivatives exhibit IC₅₀ values of 0.8–2.4 µM against PARP-1, a DNA repair enzyme targeted in cancer therapy .

Structural and Spectroscopic Elucidation

Infrared Spectroscopy

IR spectra of pyrano-pyridine-diones reveal:

  • Two carbonyl stretches at 1752–1695 cm⁻¹ .

  • NH/NH₂ bands at 3420–3040 cm⁻¹ in hydrazine derivatives .

  • Hydroxyl groups at 3450 cm⁻¹ in hydrolyzed products .

Nuclear Magnetic Resonance

¹H-NMR data for key derivatives include:

  • Aromatic protons: δ 7.34–8.36 ppm (multiplet, ArH) .

  • Exchangeable protons: δ 9.12–11.27 ppm (NH, OH) .

  • Methyl groups: δ 2.10–2.35 ppm (singlet, CH₃) .

¹³C-NMR spectra confirm carbonyl carbons at δ 165–170 ppm and sp² carbons at δ 110–150 ppm .

Pharmacological Applications

Anticancer Activity

Pyrano-pyridine-dione derivatives inhibit PARP-1, sensitizing cancer cells to DNA-damaging agents:

  • Compound 3: IC₅₀ = 0.8 µM (PARP-1), GI₅₀ = 1.2 µM (MCF-7) .

  • Compound 8: 92% growth inhibition in HCT116 at 10 µM .

Green Chemistry and Scalability

Solvent-Free Conditions

Microwave-assisted syntheses reduce reaction times from hours to minutes (e.g., 15 min vs. 6 h) .

Catalyst Recovery

Copper(II) acetate is recyclable for up to five cycles without significant yield loss (≤5% decrease) .

Table 2: Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)Reaction Time
MCRs in Water Cu(OAc)₂75–924–6 h
[3 + 3] Cycloaddition NH₄OAc65–802–4 h
PARP-1 Analogues Piperidine34–502–24 h

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